molecular formula C27H23BrO6 B11590363 4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

Cat. No.: B11590363
M. Wt: 523.4 g/mol
InChI Key: GSWQQRNUOLNPDL-UHFFFAOYSA-N
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Description

4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid is a complex organic compound that features a brominated xanthene core linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid typically involves multiple steps:

    Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions to form 9H-xanthene-1,8-dione.

    Bromination: The xanthene core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Etherification: The brominated xanthene is reacted with 4-hydroxybenzyl alcohol to form the ether linkage.

    Carboxylation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the carbonyl groups of the xanthene core.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used but may include amines, ethers, or thioethers.

Scientific Research Applications

4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The xanthene core can also participate in photophysical processes, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds such as fluorescein and rhodamine share the xanthene core and are used in similar applications.

    Brominated benzoic acids: Compounds like 4-bromobenzoic acid have similar reactivity but lack the xanthene core.

Uniqueness

4-{[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid is unique due to the combination of the xanthene core and the benzoic acid moiety, which imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

Molecular Formula

C27H23BrO6

Molecular Weight

523.4 g/mol

IUPAC Name

4-[[4-bromo-2-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23BrO6/c28-17-11-12-21(33-14-15-7-9-16(10-8-15)27(31)32)18(13-17)24-25-19(29)3-1-5-22(25)34-23-6-2-4-20(30)26(23)24/h7-13,24H,1-6,14H2,(H,31,32)

InChI Key

GSWQQRNUOLNPDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=C(C=C5)C(=O)O)C(=O)C1

Origin of Product

United States

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